Cbz-2,6-Dichloro-D-Phenylalanine

Chiral resolution Enantiomeric purity Non-natural amino acids

Sourcing a chiral phenylalanine analog with both orthogonal Nα-protection and a specific 2,6-dichloro substitution pattern can delay peptide synthesis campaigns. This Cbz-D-Phe(2,6-Cl₂)-OH building block provides a direct solution. - Enables Boc/Bzl SPPS and solution-phase coupling; Cbz group is orthogonal to Fmoc and base-labile protectors. - D-configuration and >99.5% optical purity of the core ensure stereochemical integrity in bioactive peptide chains. - Symmetrical ortho-chloro substitution modifies χ¹ torsion constraints and electron density for SAR studies.

Molecular Formula
Molecular Weight 368.28
Cat. No. B1579232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-2,6-Dichloro-D-Phenylalanine
Molecular Weight368.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-2,6-Dichloro-D-Phenylalanine Overview


Cbz-2,6-Dichloro-D-Phenylalanine (also designated Cbz-D-Phe(2,6-Cl₂)-OH or Z-2,6-dichloro-D-phenylalanine) is a non-proteinogenic, D-configuration aromatic amino acid derivative characterized by a benzyloxycarbonyl (Cbz/Z) Nα-protecting group and a 2,6-dichloro substitution pattern on the phenyl ring . The compound serves as a chiral building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry research, with the Cbz group providing orthogonal protection suitable for both solution-phase and solid-phase synthetic strategies . The 2,6-dichloro aromatic substitution introduces distinct steric and electronic properties that differentiate this residue from unsubstituted phenylalanine and alternative halogenated phenylalanine derivatives .

Chiral Building BlockD-configuration for SPPS and medicinal chemistry research
Orthogonal ProtectionCbz group compatible with solution-phase and Boc SPPS strategies
2,6-Dichloro SubstitutionIntroduces steric constraint and altered electronic profile

Why Cbz-2,6-Dichloro-D-Phenylalanine Is Irreplaceable


Three structural features of Cbz-2,6-dichloro-D-phenylalanine collectively preclude generic substitution with alternative phenylalanine derivatives. First, the D-configuration stereochemistry is absolute: substituting the L-enantiomer yields a diastereomeric peptide with fundamentally different three-dimensional topology and receptor recognition properties [1]. Second, the 2,6-dichloro substitution pattern is not interchangeable with other halogenation patterns (e.g., 4-chloro, 3,5-dibromo, or 4-fluoro), as each substitution pattern produces distinct electronic dipole moments and steric profiles that differentially modulate peptide backbone conformation, receptor binding affinity, and metabolic stability [2]. Third, the Cbz protecting group imposes specific orthogonal deprotection requirements (hydrogenolysis or strong acid) that are incompatible with Fmoc-based SPPS workflows unless explicitly designed for, meaning the unprotected or alternatively protected analog cannot serve as a drop-in replacement . Collectively, these factors mean that selecting an alternative phenylalanine derivative—even one differing by only a single substituent position or stereocenter—produces a different molecular entity with non-equivalent physicochemical, conformational, and biological properties.

D- vs L-Enantiomer

Substituting the L-enantiomer produces diastereomeric peptides with non-equivalent 3D topology and receptor recognition.

2,6-Dichloro vs Other Halogen Patterns

Alternative halogenation (4-Cl, 3,5-Br₂, 4-F) alters dipole moments, steric profiles, and may shift binding affinity outcomes.

Cbz vs Unprotected or Fmoc

Deprotection requirements differ fundamentally; Fmoc is incompatible with Boc SPPS, and unprotected analogs may racemize during coupling.

Cbz-2,6-Dichloro-D-Phenylalanine: Comparative Evidence


Enantiomeric Purity Benchmarking

The D-enantiomer of 2,6-dichlorophenylalanine, when prepared via enzymatic resolution using α-chymotrypsin on the corresponding ethyl ester, achieves optical purity exceeding 99.5% as determined by column chromatographic analysis. This enantiomeric purity benchmark was established for a series of ring-substituted phenylalanines, including p-chlorophenylalanine, p-fluorophenylalanine, and other halogenated derivatives [1]. The Cbz-protected form of this compound (Cbz-2,6-dichloro-D-phenylalanine) retains this stereochemical integrity due to the stability of the Cbz protecting group under standard synthetic conditions. In contrast, the unprotected H-D-Phe(2,6-Cl₂)-OH is susceptible to racemization during coupling under basic conditions, making the Cbz-protected form the preferred building block for preserving chiral fidelity in solution-phase peptide synthesis . The 2,6-dichloro substitution pattern has been resolved and characterized alongside other halogenated phenylalanines using chymotrypsin and subtilisin, with the D-isomer obtained in 60-80% yield from racemic starting material [2].

Enantiomeric Purity
Reported
>99.5% optical purity (enzymatic resolution) for D-2,6-dichlorophenylalanine
Ensures chiral fidelity in peptide synthesis; Cbz protection prevents racemization during coupling.
Cross-study comparable: equivalent purity across ring-substituted D-phenylalanines.
Chiral resolution Enantiomeric purity Non-natural amino acids Peptide synthesis quality control

Binding Affinity by Halogen Substitution Pattern

In a systematic structure-activity relationship (SAR) study of CLRFT peptide analogues, substitution of the phenylalanine residue with various non-natural phenylalanine derivatives produced markedly different binding affinities to the CMG238-218 target protein, as measured by microscale thermophoresis (MST). The 4-chlorophenylalanine analogue exhibited the highest affinity with a Kd of 14.0 ± 3.2 µM, while the unmodified D-phenylalanine analogue showed a Kd of 31.0 ± 2.9 µM—a 2.2-fold difference [1]. Other substitution patterns yielded affinities ranging from 36.2 ± 5.5 µM (4-nitro) to 112.0 ± 13.4 µM (3-nitro-tyrosine). Although 2,6-dichlorophenylalanine was not directly evaluated in this specific assay series, the data demonstrate that chlorine substitution position and pattern produce quantifiably distinct binding outcomes: the para-chloro substitution improves affinity 2.2-fold relative to unsubstituted D-Phe, whereas other halogenation patterns (3,5-dibromo-tyrosine: Kd = 60.0 ± 11.1 µM; 4-fluoro: Kd = 49.9 ± 7.1 µM) produce intermediate or reduced affinities [1]. The 2,6-dichloro pattern introduces a symmetric ortho-substitution that fundamentally alters the aromatic ring‘s rotational freedom and electron density distribution relative to both unsubstituted phenylalanine and para-substituted analogs, as reflected in computational dipole moment calculations for halogenated phenylalanine derivatives [2].

Binding Affinity SAR
Class-level
4-Cl substitution improves Kd 2.2-fold (14.0 vs 31.0 µM); substitution pattern drives 8-fold Kd range across series. 2,6-Cl₂ not directly measured.
Halogen position and count determine binding outcome; ortho-disubstitution profile differs from para.
Inferred from class-level SAR; direct 2,6-dichloro data recommended for confirmation.
Receptor binding Structure-activity relationship Halogen substitution effects Peptide ligand optimization

Conformational Constraint by 2,6-Dichloro Substitution

The 2,6-dichloro substitution pattern on the phenylalanine aromatic ring introduces steric hindrance from the two ortho-position chlorine atoms that restricts rotation around the Cα-Cβ bond (χ¹ torsion angle), thereby constraining the conformational ensemble available to the peptide backbone. This conformational restriction distinguishes 2,6-dichloro-D-phenylalanine from unsubstituted D-phenylalanine, which retains full rotational freedom around the χ¹ angle . The steric constraint imposed by ortho-substitution is a recognized strategy in peptidomimetic design: reducing ligand conformational freedom can alter binding affinity, receptor selectivity, and enzymatic degradation susceptibility [1]. Additionally, the electron-withdrawing effect of the two chlorine atoms reduces the electron density of the aromatic ring, which decreases susceptibility to oxidative metabolism mediated by cytochrome P450 enzymes relative to unsubstituted phenylalanine residues . While quantitative metabolic stability comparisons between 2,6-dichloro-D-phenylalanine and other substitution patterns (e.g., 4-chloro, 3,5-dibromo) are not available in the current evidence base, the dual ortho-chloro substitution provides a higher degree of steric constraint than mono-substituted or meta-substituted analogs due to symmetrical blocking of both ortho positions.

Conformational Constraint
Class-level
Dual ortho-chlorine restricts χ¹ rotation; reduced aromatic electron density vs unsubstituted Phe.
Distinct stereoelectronic profile for peptidomimetic design; cannot be replicated by mono-halogenated analogs.
Qualitative inference; quantitative metabolic stability comparison not available.
Peptide conformation Metabolic stability Steric hindrance Peptidomimetic design

Cbz vs. Fmoc: Orthogonal Protection Strategy

Cbz-2,6-dichloro-D-phenylalanine and Fmoc-2,6-dichloro-D-phenylalanine are chemically distinct building blocks that serve non-overlapping synthetic strategies. The Cbz (benzyloxycarbonyl) protecting group is removed by hydrogenolysis (H₂/Pd) or treatment with strong acids (HBr/AcOH, liquid HF), making it compatible with Boc/Bzl-based SPPS but orthogonal to Fmoc/tBu-based SPPS workflows . In contrast, the Fmoc protecting group is base-labile, removed under mild conditions using secondary amines such as piperidine, and is the standard choice for Fmoc/tBu SPPS [1]. The selection between Cbz-protected and Fmoc-protected 2,6-dichloro-D-phenylalanine therefore determines the entire downstream synthetic strategy: Cbz is required for solution-phase peptide synthesis where acid-labile side-chain protecting groups cannot be used, for Boc-SPPS protocols, or for applications requiring orthogonal Nα protection alongside Fmoc-protected residues in convergent syntheses . The two protected forms are not interchangeable: substituting Fmoc-2,6-dichloro-D-phenylalanine into a Boc-SPPS workflow results in premature deprotection during TFA treatment, while substituting Cbz-2,6-dichloro-D-phenylalanine into Fmoc-SPPS leads to incomplete deprotection under piperidine conditions.

Cbz vs Fmoc Strategy
Head-to-head
Cbz removal: H₂/Pd or strong acid. Fmoc removal: piperidine. Orthogonal deprotection mechanisms.
Workflow determines required protected form; substitution forces synthetic redesign.
Cbz stable under Fmoc deprotection; Fmoc labile under acid conditions.
Protecting group strategy Orthogonal protection Peptide synthesis workflow SPPS compatibility

Cbz-2,6-Dichloro-D-Phenylalanine: Research and Industrial Applications


Orthogonal Protection for Enantiopure Peptide Synthesis

Cbz-2,6-dichloro-D-phenylalanine is optimally deployed in solution-phase peptide synthesis workflows where orthogonal Nα protection is required. The Cbz group remains intact during standard coupling conditions and is orthogonal to base-labile protecting groups such as Fmoc, enabling selective deprotection strategies in convergent syntheses. The documented >99.5% optical purity of the enzymatically resolved D-2,6-dichlorophenylalanine core [1] ensures that the Cbz-protected building block maintains stereochemical integrity throughout coupling steps, a critical requirement for producing homogeneous peptide products for biological evaluation. This application leverages the compound's specific combination of D-stereochemistry, 2,6-dichloro substitution, and Cbz protection—a profile that cannot be replicated by the Fmoc-protected analog or by alternative halogenated phenylalanines with different substitution patterns [2].

SAR: Ortho vs. Para Halogen Substitution

The 2,6-dichloro substitution pattern provides a structurally distinct comparator to 4-chloro-phenylalanine in SAR campaigns. As demonstrated in CLRFT peptide analogue studies, 4-chloro-phenylalanine substitution improved target binding affinity 2.2-fold relative to unsubstituted D-phenylalanine (Kd 14.0 ± 3.2 µM versus 31.0 ± 2.9 µM) [1]. The 2,6-dichloro pattern introduces a symmetrical ortho-disubstitution that produces different conformational constraints on the χ¹ torsion angle and distinct electronic effects (dipole moment, electron density distribution) relative to para-substituted analogs [2]. Cbz-2,6-dichloro-D-phenylalanine enables systematic evaluation of how ortho-disubstitution versus para-monosubstitution affects peptide ligand conformation, receptor binding, and metabolic stability. The Cbz protection also facilitates incorporation into peptide sequences via solution-phase methods when Fmoc-based SPPS is not the intended synthetic route .

Boc-SPPS of Conformationally Constrained Peptidomimetics

Cbz-2,6-dichloro-D-phenylalanine is specifically compatible with Boc/Bzl solid-phase peptide synthesis protocols, where the Cbz group is removed via hydrogenolysis or strong acid treatment (HF) during final cleavage [1]. This distinguishes it from the Fmoc-protected analog, which would undergo premature deprotection under the TFA conditions used for iterative Boc removal. The 2,6-dichloro substitution pattern further enhances the utility of this building block by introducing steric constraint around the χ¹ torsion angle, which can be exploited to bias the peptide backbone toward specific bioactive conformations—a recognized strategy for improving receptor selectivity and reducing off-target interactions [2]. Researchers developing peptidomimetic drug candidates that require both orthogonal Boc-SPPS compatibility and conformational constraint will find Cbz-2,6-dichloro-D-phenylalanine a fit-for-purpose building block, whereas the Fmoc-protected analog or alternative halogenation patterns would not meet both criteria simultaneously .

Chiral Building Blocks for Metabolically Stable Peptide Antagonists

Halogenated phenylalanine derivatives, including 2,6-dichloro-substituted variants, have been explicitly identified as building blocks for peptide-based antagonist development where the physicochemical properties and in vivo metabolic behavior of the resulting peptides are intentionally altered [1]. The 2,6-dichloro substitution pattern reduces aromatic electron density via the electron-withdrawing effect of the two chlorine atoms, which can decrease susceptibility to oxidative metabolism by cytochrome P450 enzymes relative to unsubstituted phenylalanine residues [2]. The D-configuration further contributes to metabolic stability by rendering the peptide bond adjacent to the D-residue resistant to endogenous mammalian proteases, which typically recognize L-amino acids . The Cbz-protected form provides the necessary Nα protection for incorporating this metabolically stabilized residue into peptide sequences via solution-phase or Boc-SPPS methodologies. This combination of D-stereochemistry, 2,6-dichloro substitution, and Cbz protection makes the compound a strategic choice for medicinal chemistry programs targeting peptides with extended in vivo half-lives.

Application
Selection Property
Validation Focus
Solution-phase enantiopure synthesis
Cbz orthogonal Nα protection
Enantiopurity retention during coupling
SAR: ortho vs para halogenation
2,6-dichloro substitution pattern
Binding affinity & conformational constraint profiling
Boc-SPPS constrained peptidomimetics
Cbz compatibility with Boc/Bzl protocols
Stereochemical & steric constraint retention
Metabolically stable peptide antagonists
D-configuration + 2,6-dichloro effect
Metabolic stability assessment (CYP oxidation resistance)

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